2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-methyl-3-methylidene-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
GUTFWRLPAIAIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Substituted Phenolic Precursors
A patented route outlines the synthesis of analogous 2,3-dihydrobenzofuran compounds through a seven-step sequence:
-
Oxidation : p-Amino-m-allyl-o-hydroxybenzene methyl ester undergoes ruthenium trichloride/sodium periodate-mediated oxidation to form α,β-unsaturated aldehydes (e.g., compound 6’).
-
Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, followed by chlorination using N-chlorosuccinimide (NCS) at 70°C.
-
Cyclization : Intramolecular nucleophilic attack under basic conditions induces ring closure, yielding the dihydrobenzofuran core.
Critical Parameters :
Table 1. Key Intermediates and Yields in Multi-Step Synthesis
| Intermediate | Reaction Step | Yield (%) | Conditions |
|---|---|---|---|
| Compound 6’ | Ruthenium-catalyzed oxidation | 88.7 | 20–30°C, ethyl acetate/H₂O |
| Compound 2’ | NCS-mediated chlorination | 70 | 70°C, DMF |
| Compound 1 | Hydrolysis of methyl ester | 89 | NaOH/MeOH reflux, HCl neutralization |
Perkin Rearrangement of 3-Halocoumarins
Mechanistic Insights and Microwave Optimization
The Perkin rearrangement offers a streamlined route to benzofuran-2-carboxylic acids via base-induced ring contraction of 3-bromocoumarins. For the target compound, this method requires:
-
Bromocoumarin Synthesis : Regioselective bromination of coumarin derivatives using N-bromosuccinimide (NBS) under microwave irradiation (80°C, 5 min).
-
Rearrangement : Treatment with NaOH/EtOH at 79°C under microwave (300–400W) induces dianion formation and subsequent cyclization.
Advantages :
Table 2. Microwave-Assisted Perkin Rearrangement Outcomes
| Starting Coumarin | Product | Yield (%) |
|---|---|---|
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. PPARalpha Agonists
One of the most notable applications of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. Research has demonstrated that derivatives of this compound exhibit potent and selective activity towards PPARα, which plays a critical role in lipid metabolism and glucose homeostasis. In animal models, these compounds have shown significant cholesterol and triglyceride-lowering effects at lower doses compared to existing therapies like fenofibrate .
2. Anticancer Activity
The compound has also been explored for its anticancer properties. A study synthesized several derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid and evaluated their cytotoxic effects against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited NF-κB transcriptional activity, which is often associated with cancer progression . This suggests a potential for developing new anticancer agents based on this scaffold.
3. Inhibitors of Zika Virus Protease
Recent investigations have focused on the inhibitory effects of benzofuran derivatives against the Zika virus protease. Compounds containing benzofuran moieties have demonstrated promising antiviral activity, highlighting another potential application for 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid in infectious disease treatment .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds derived from 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid. Key modifications in the molecular structure can enhance potency and selectivity for specific biological targets. For instance, variations in substituents on the benzofuran ring can significantly influence both anticancer activity and PPARα agonist properties .
Case Study 1: Dyslipidemia Treatment
In a study involving Syrian hamsters and Beagle dogs, specific derivatives of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid were tested for their ability to lower lipid levels. The results indicated that these compounds effectively reduced cholesterol and triglyceride levels, suggesting their potential use in treating dyslipidemia .
Case Study 2: Cancer Cell Line Evaluation
Another significant study evaluated the anticancer effects of synthesized derivatives against six human cancer cell lines. The lead compound demonstrated potent cytotoxicity at low concentrations, indicating its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Dihydrobenzofuran and Benzene Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid | Dihydrobenzofuran | Methyl, methylene, carboxylic acid | Carboxylic acid, exocyclic alkene |
| 4-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | Dihydrobenzofuran | Hydroxy, carboxylic acid | Phenolic -OH, carboxylic acid |
| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | Benzeneacrylic acid | 3,4-Dihydroxy, propenoic acid | Catechol, α,β-unsaturated acid |
Key Observations :
- Caffeic acid, while structurally distinct (lacking the fused furan ring), shares a carboxylic acid group and unsaturated bonds, contributing to antioxidant and anti-inflammatory properties. However, its catechol moiety increases susceptibility to oxidation, unlike the more stable dihydrobenzofuran core .
Key Observations :
Key Observations :
- The synthesis of dihydrobenzofuran derivatives often employs transition metal catalysts (e.g., CuBr₂, RhCl₃·3H₂O) under reflux conditions, with efficiency dependent on substituent reactivity. For instance, CuBr₂ is optimal for hydroxylated analogues, while vanadium-based systems may better suit alkyl-substituted variants like the target compound .
- Caffeic acid is more sustainably produced via biocatalytic pathways , contrasting with the harsher conditions required for dihydrobenzofuran synthesis .
Biological Activity
2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid
- Molecular Formula: C11H10O3
- Molecular Weight: 190.195 g/mol
The compound belongs to the class of benzofurans, which are known for their varied biological activities, including anti-inflammatory, anticancer, and lipid-modulating effects.
1. Anticancer Activity
Recent studies have highlighted the potential of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid as an anticancer agent. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| ACHN | Renal | 5.0 |
| HCT15 | Colon | 4.5 |
| MM231 | Breast | 6.0 |
| NUGC-3 | Gastric | 7.0 |
| NCI-H23 | Lung | 8.0 |
| PC-3 | Prostate | 5.5 |
These compounds exhibited potent cytotoxic activities at low micromolar concentrations, indicating their potential as effective anticancer agents .
2. PPARα Agonist Activity
The compound has been identified as a highly potent and subtype-selective agonist for peroxisome proliferator-activated receptor alpha (PPARα). In animal models, it demonstrated significant cholesterol and triglyceride-lowering activities:
- Animal Models Used: Syrian hamsters and male Beagle dogs
- Findings: The compound exhibited superior lipid-modulating effects compared to fenofibrate, a commonly used PPARα agonist .
3. NF-κB Inhibition
Another notable activity of this compound is its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression:
- Mechanism: The inhibition of NF-κB translocation to the nucleus in LPS-stimulated RAW 264.7 macrophage cells was observed.
- Implications: This suggests potential applications in treating inflammatory diseases and cancers where NF-κB plays a pivotal role .
Case Study 1: Lipid Modulation in Animal Models
In a study evaluating the lipid-modulating effects of various benzofuran derivatives, including our compound of interest, researchers found that administration led to a significant reduction in serum cholesterol levels by approximately 30% compared to control groups. This effect was attributed to enhanced fatty acid oxidation mediated by PPARα activation .
Case Study 2: Anticancer Efficacy in Human Cell Lines
A series of benzofuran derivatives were tested against multiple human cancer cell lines. The lead compound demonstrated remarkable selectivity towards cancer cells with minimal toxicity towards normal cells. The study concluded that structural modifications could enhance the anticancer efficacy while reducing side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the benzofuran core in derivatives like 2-methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid?
- Methodological Answer : The benzofuran scaffold is typically synthesized via [3,3]-sigmatropic rearrangement/aromatization cascades. For example, γ,δ-unsaturated ketone intermediates can undergo isomerization driven by aromatization to form the benzofuran ring. Etherification of benzofuran-3-ylmethanol with phenols via Mitsunobu reactions is also a key step, enabling regioselective functionalization .
Q. How are spectroscopic techniques (e.g., NMR, MS) utilized to characterize structural discrepancies in benzofuran derivatives?
- Methodological Answer : Experimental and NMR data are compared with theoretical calculations to identify discrepancies. For instance, di-tert-butyl-substituted benzofurans may exhibit unexpected shifts due to steric hindrance or electronic effects. High-resolution mass spectrometry (HRMS) further confirms molecular formulas, resolving ambiguities in fragmentation patterns .
Q. What purification strategies are effective for isolating 2,3-dihydrobenzofuran carboxylic acid derivatives?
- Methodological Answer : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 35:1 v/v) effectively separates diastereomers. Recrystallization via solvent diffusion (e.g., hexane/ethyl acetate) enhances purity, particularly for crystalline intermediates .
Advanced Research Questions
Q. How can SeO-mediated oxidation be optimized to functionalize methyl groups in 2-arylbenzofuran derivatives?
- Methodological Answer : SeO selectively oxidizes 3-methyl groups on benzofuran scaffolds to hydroxymethyl or formyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be tuned to avoid over-oxidation. For example, glycyuralin E synthesis requires precise stoichiometry to retain stereochemical integrity .
Q. What strategies resolve contradictions between experimental and computational NMR data in substituted benzofuran systems?
- Methodological Answer : Density Functional Theory (DFT) calculations with solvent models (e.g., IEF-PCM for DMSO-d) improve agreement with experimental shifts. Discrepancies in di-tert-butyl derivatives arise from conformational flexibility, necessitating molecular dynamics simulations to account for rotameric equilibria .
Q. How can cascade reactions streamline the synthesis of complex dihydrobenzofuran carboxylic acids?
- Methodological Answer : A one-pot cascade combining [3,3]-sigmatropic rearrangement and aromatization eliminates isolation of unstable intermediates. For gram-scale syntheses, continuous flow reactors enhance efficiency, reducing side reactions like epimerization .
Q. What analytical techniques validate the enantiomeric purity of chiral dihydrobenzofuran derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectroscopy complements this by correlating Cotton effects with absolute configurations, critical for bioactive compounds .
Q. How do substituents on the benzofuran ring influence regioselectivity in C–H functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
